molecular formula C10H19NO B1484785 (1R,2R)-2-(Cyclohexylamino)cyclobutan-1-ol CAS No. 1844254-68-7

(1R,2R)-2-(Cyclohexylamino)cyclobutan-1-ol

Cat. No.: B1484785
CAS No.: 1844254-68-7
M. Wt: 169.26 g/mol
InChI Key: NISNJVULUOCQPW-NXEZZACHSA-N
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Description

(1R,2R)-2-(Cyclohexylamino)cyclobutan-1-ol is a chiral cyclobutane derivative of significant interest in advanced pharmaceutical research and asymmetric synthesis. This compound features adjacent amino (-NH-) and hydroxyl (-OH) functional groups on a strained four-membered ring in a specific trans-diaxial configuration, a structural motif known to confer enhanced reactivity and serve as a valuable scaffold in medicinal chemistry . The stereochemical integrity of this scaffold is critical for its biological interactions, particularly in drug design where spatial arrangement dictates target binding affinity and selectivity . Its primary research applications include serving as a key synthetic intermediate or a core scaffold for the development of novel therapeutic agents. Analogs incorporating the cyclobutane structure with adjacent stereodefined functional groups are investigated in neurodegenerative and inflammatory diseases . The ring strain inherent to the cyclobutane framework can be exploited in synthesis to drive ring-expansion reactions or to access more complex molecular architectures . The compound is for research use only and is not intended for diagnostic or therapeutic applications. It is classified as causing skin and serious eye irritation, and researchers should consult the safety data sheet for proper handling protocols .

Properties

IUPAC Name

(1R,2R)-2-(cyclohexylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-7-6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISNJVULUOCQPW-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Practical Synthesis Using N-Cbz-2-Amino-Cyclobutanone Intermediate

A recent practical method involves the use of N-Cbz-2-amino-cyclobutanone as a key intermediate for synthesizing both (1R,2R) and (1S,2S) 2-hydroxy-cyclobutylamines, including the target compound with a cyclohexylamino substituent. This method was developed to overcome limitations of earlier syntheses relying on Curtius rearrangement, which posed safety and efficiency issues.

  • Process Summary:

    • Starting from readily available N-Cbz-2-amino-cyclobutanone.
    • Multi-step synthesis (five steps) leading to (1R,2R)-2-hydroxy-cyclobutylamine derivatives.
    • Overall yield reported around 14%, indicating room for optimization.
  • Key Advantages:

    • Safer and more practical than previous methods.
    • Allows for stereochemical control via enzymatic resolution or chiral starting materials.

This approach is detailed in a 2024 study emphasizing improved reaction efficiency and safety profiles.

Use of (1R,2R)-Cyclohexane-1,2-Diamine as Chiral Auxiliary

The cyclohexylamino moiety can be introduced using (1R,2R)-cyclohexane-1,2-diamine derivatives as chiral auxiliaries or reagents in reductive amination or Schiff base formation reactions.

  • Typical Procedure:

    • Refluxing (1R,2R)-cyclohexane-1,2-diamine with aromatic aldehydes (e.g., benzaldehyde) in ethanol to form Schiff bases.
    • Subsequent reduction using sodium borohydride or sodium cyanoborohydride to obtain the corresponding amines.
    • Yields reported in the range of 77-96%, with high purity and stereochemical integrity.
  • Experimental Details:

Step Conditions Yield (%) Notes
Schiff base formation Reflux in ethanol, 12 h - Formation of imine intermediate
Reduction with NaBH4 or NaBH3CN Room temp to reflux, 3-6 h 77-96 High stereoselectivity; purification by extraction
Extraction and drying Dichloromethane extraction, drying over Na2SO4 - Removal of impurities and isolation of product
  • Example: Benzaldehyde and (R,R)-cyclohexane-1,2-diamine refluxed in methanol, followed by NaBH3CN reduction, yielded 96% of the diamine intermediate, used further for cyclobutanol synthesis.

Cyclobutanol Formation via Pd-Catalyzed Carboamination and Cycloaddition

Advanced methods utilize palladium-catalyzed alkene difunctionalization and carboamination reactions to build the cyclobutane ring with amino and hydroxy substituents.

  • Key Features:

    • Pd-catalyzed carboamination of suitable precursors.
    • Intramolecular [4+2]-cycloaddition to form cyclobutane ring systems.
    • Optimization of ligands (e.g., Dpephos, Xantphos) and reaction temperature (70-130 °C) for yield and diastereoselectivity.
  • Outcomes:

    • Moderate to good yields (up to 90% for cycloaddition step).
    • High diastereoselectivity (>20:1 diastereomeric ratio in some cases).
  • Reaction Conditions Table:

Step Catalyst/Ligand Temp (°C) Time (h) Yield (%) Diastereomeric Ratio (dr)
Pd-catalyzed carboamination Pd(dba)2, Dpephos, base 70 24 ~60 >20:1
Intramolecular cycloaddition Heating in xylenes solvent 130 24 ~90 >20:1

This cascade reaction sequence efficiently constructs the cyclobutane core with desired stereochemistry, providing a route to (1R,2R)-2-(cyclohexylamino)cyclobutan-1-ol derivatives.

Sulfonation and Derivative Preparation

Sulfonate derivatives of cyclohexanedimethanol intermediates have been prepared to facilitate further functionalization.

  • Method:

    • Reaction of (1R,2R)-1,2-cyclohexanedimethanol with sulfonyl chlorides in the presence of bases such as triethylamine.
    • Reactions conducted in solvents like acetonitrile or methylene dichloride under ice bath conditions.
    • Purification by aqueous washes and vacuum distillation.
  • Yield and Purity:

    • Yields around 68% for sulfonate derivatives.
    • Characterization by HRMS and NMR confirms structure and stereochemistry.

This method provides intermediates useful for subsequent amination or substitution steps in the synthesis of the target compound.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Advantages Limitations
N-Cbz-2-amino-cyclobutanone multi-step N-Cbz-2-amino-cyclobutanone, enzymatic resolution 14 Safer, practical, stereocontrolled Moderate overall yield
Schiff base formation and reduction (1R,2R)-cyclohexane-1,2-diamine, benzaldehyde, NaBH4/NaBH3CN 77-96 High yield, stereoselective Multi-step, requires purification
Pd-catalyzed carboamination + cycloaddition Pd catalysts, phosphine ligands, heating 60-90 High diastereoselectivity, efficient Requires expensive catalysts
Sulfonation of cyclohexanedimethanol Sulfonyl chloride, triethylamine, low temp 68 Useful intermediates Moderate yield, additional steps

Chemical Reactions Analysis

Types of Reactions: : Trans-2-(Cyclohexylamino)cyclobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize (1R,2R)-2-(Cyclohexylamino)cyclobutan-1-ol, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, potentially yielding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research has explored its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes and product development.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Cyclohexylamino)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Ring/Backbone Stereochemistry
(1R,2R)-2-(Cyclohexylamino)cyclobutan-1-ol Not provided C₁₀H₁₉NO 169.27 Cyclohexylamino Cyclobutanol (1R,2R)
(1R,2R)-2-(Dibenzylamino)cyclobutan-1-ol 2159974-32-8 C₂₀H₂₃NO 293.41 Dibenzylamino Cyclobutanol (1R,2R)
1-(1-Aminobutan-2-yl)cyclopentan-1-ol 19110-40-8 C₉H₁₉NO 157.25 Aminobutyl Cyclopentanol Not specified
(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol 153322-13-5 C₂₀H₂₅NO 301.42 Cyclohexylamino, Phenyl Ethanol (1R,2S)
rac-(1R,2R)-2-(Benzyloxy)cyclobutan-1-ol 551000-83-0 C₁₁H₁₄O₂ 178.23 Benzyloxy Cyclobutanol Racemic mixture

Key Research Findings

Ring Strain and Reactivity: The cyclobutanol ring in the target compound introduces significant ring strain, enhancing reactivity compared to five-membered analogs like cyclopentanol derivatives. This strain facilitates nucleophilic substitution and ring-opening reactions in synthetic pathways . Cyclopentanol-based analogs (e.g., 1-(1-Aminobutan-2-yl)cyclopentan-1-ol) exhibit greater thermodynamic stability, making them preferable for long-term storage or applications requiring low reactivity .

Ether derivatives (e.g., rac-(1R,2R)-2-(Benzyloxy)cyclobutan-1-ol) lack the basic amino group, eliminating hydrogen-bonding capacity and altering solubility profiles. This makes them less suitable for applications requiring acid-base interactions .

Stereochemical Influence: Enantiomers such as (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol demonstrate divergent biological activities. For instance, the (1R,2S) configuration in diphenylethanol derivatives may enhance binding affinity to specific receptors compared to (1R,2R) isomers .

Applications: The target compound’s compact structure and chiral centers make it valuable in asymmetric catalysis and as a building block for β-blocker analogs . Diphenylethanol derivatives (e.g., (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol) are explored for antiviral and anticancer applications due to their aromatic moieties and stereochemical complexity .

Biological Activity

(1R,2R)-2-(Cyclohexylamino)cyclobutan-1-ol is a cyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C11_{11}H19_{19}N
  • Molecular Weight: 179.28 g/mol
  • Structure: The compound features a cyclobutane ring substituted with a cyclohexylamino group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may exert its effects through:

  • Receptor Binding: The compound may bind to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways.
  • Cellular Processes: It has been shown to affect cellular processes such as proliferation and apoptosis, although the exact targets remain to be fully elucidated.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

  • Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects: There is evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases .

Study on Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of this compound, researchers administered varying doses to animal models subjected to inflammatory stimuli. The results indicated a dose-dependent reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting significant anti-inflammatory potential.

Dose (mg/kg)IL-6 Level (pg/mL)TNF-alpha Level (pg/mL)
0150200
33100150
1005080
3003040

These findings highlight the compound's potential as an anti-inflammatory agent .

Neuroprotective Studies

In another study focusing on neuroprotection, this compound was administered in models of oxidative stress. The compound demonstrated a significant reduction in markers of oxidative damage and improved neuronal survival rates.

Treatment GroupNeuronal Survival (%)Oxidative Stress Markers
Control40High
Compound Treatment75Low

This indicates that the compound can effectively mitigate oxidative stress in neuronal cells .

Q & A

Q. Table 1: Comparative Reactivity of Cyclobutanol Derivatives

Reaction TypeReagents/ConditionsMajor ProductYield (%)Source
OxidationPCC, DMPCyclobutanone60–75
ReductionNaBH4_4, LiAlH4_4Cyclobutanol70–85
Nucleophilic SubstitutionAlkyl halides, K2 _2CO3_3N-Alkylated derivatives50–90

Q. Table 2: Antimicrobial Activity of Structural Analogs

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Source
Target Compound1015
Chlorothiophene Derivative1520
Benzodiazol-1-yl Analog812

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R,2R)-2-(Cyclohexylamino)cyclobutan-1-ol
Reactant of Route 2
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(1R,2R)-2-(Cyclohexylamino)cyclobutan-1-ol

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